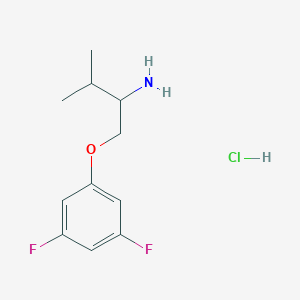

1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride

Beschreibung

1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride is a fluorinated phenoxyalkylamine derivative with a molecular formula of C₁₁H₁₅ClF₂NO (molecular weight: 262.69 g/mol). The compound features a 3,5-difluorophenoxy group attached to a branched alkylamine backbone, which is protonated as a hydrochloride salt to enhance solubility and stability.

Eigenschaften

IUPAC Name |

1-(3,5-difluorophenoxy)-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO.ClH/c1-7(2)11(14)6-15-10-4-8(12)3-9(13)5-10;/h3-5,7,11H,6,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSUEBHZVBBDLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(COC1=CC(=CC(=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Overview

1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride is a chemical compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.

The compound exhibits various biological activities, which are summarized below:

| Activity Type | Description |

|---|---|

| Pharmacological Potential | Investigated for its interaction with neurotransmitter systems, potentially acting as a stimulant or modulator of central nervous system functions. |

| Antimicrobial Activity | Preliminary studies suggest it may possess antimicrobial properties against certain pathogens. |

| Neuroprotective Effects | Similar compounds have shown neuroprotective effects, indicating potential for treating neurodegenerative diseases. |

Pharmacological Studies

Research has indicated that 1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride may exhibit antidepressant-like effects by modulating serotonin and norepinephrine pathways. In vivo studies are needed to confirm these findings.

Antimicrobial Efficacy

In vitro assessments have demonstrated varying degrees of activity against different bacterial strains. For instance, preliminary tests showed effectiveness against Escherichia coli and Staphylococcus aureus, warranting further investigation into its potential as an antimicrobial agent.

Neuroprotective Research

Studies on related compounds suggest that the dual fluorination pattern enhances biological activity. Future research should focus on evaluating the neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Wirkmechanismus

The mechanism by which 1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The difluorophenoxy group enhances the compound's binding affinity to certain receptors, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

- 3,5-Dimethylphenyl Derivatives: Compounds such as (S)-1-(3,5-dimethylphenyl)-3-methylbutan-1-amine hydrochloride (CAS 1228093-32-0) replace the difluorophenoxy group with a dimethylphenyl moiety.

- Trifluoromethylphenyl Derivatives: (S)-1-(3-(Trifluoromethyl)phenyl)ethan-1-amine hydrochloride (Compound 55.1, Patent 9,585,883) introduces a trifluoromethyl group, which enhances metabolic stability and electron-withdrawing effects. However, the absence of an ether linkage (phenoxy group) may reduce conformational flexibility critical for target engagement .

- Dichlorophenyl/Fluorophenyl Hybrids: 1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride (CAS 1207319-71-8) combines halogenated aromatic systems.

Alkyl Chain Modifications

- Branching and Chain Length: The 3-methylbutan-2-amine backbone in the target compound offers a balance between steric hindrance and flexibility. In contrast, linear analogs like 1-(3,5-difluorophenoxy)butan-2-amine hydrochloride (CAS 1864015-97-3) have longer alkyl chains, which may reduce metabolic stability due to increased susceptibility to oxidative degradation .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Fluorine substituents (as in the target compound) reduce logP compared to chlorine or methyl groups, favoring better solubility and reduced off-target toxicity .

- The branched alkyl chain in the target compound may enhance metabolic stability relative to linear analogs like 1-(3,5-difluorophenoxy)butan-2-amine HCl .

Cytotoxicity and Selectivity

- The morpholino-terminated compound 5a () demonstrates potent cytotoxicity (CC₅₀ <5 μM in leukemia and squamous carcinoma cells) with high tumor selectivity (SI >1 in normal vs. cancer cells). This suggests that electronegative substituents (e.g., fluorine) and rigid backbones enhance selective toxicity .

- By analogy, the 3,5-difluorophenoxy group in the target compound may similarly exploit thiol-mediated cytotoxicity, as α,β-unsaturated ketones (like those in 5a) preferentially react with cellular thiols, sparing nucleic acids and reducing genotoxicity .

Reactivity and Stability

- In lignin model studies (), 3,5-difluorophenoxy-containing compounds release 3,5-difluorophenol (DFPh) under oxidative conditions.

Biologische Aktivität

1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14ClF2NO

- Molecular Weight : 233.68 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water and alcohol

The biological activity of 1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. This compound is known to modulate the activity of neurotransmitter receptors and may influence pathways related to:

- Neurotransmission : By acting on adrenergic and dopaminergic systems.

- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes involved in metabolic pathways.

Pharmacological Effects

1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride has been studied for various pharmacological effects, including:

- Antidepressant-like Activity : Research indicates that compounds with similar structures exhibit antidepressant effects through modulation of serotonin and norepinephrine levels.

- Anxiolytic Properties : May reduce anxiety-like behaviors in animal models, potentially through GABAergic mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Neurotransmitter Modulation :

- Enzyme Interaction Studies :

- Behavioral Assessments :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3,4-Difluorophenoxy)-3-methylbutan-2-amine | Structure | Antidepressant-like effects, MAO inhibition |

| 1-(4-Fluorophenoxy)-3-methylbutan-2-amine | Structure | Moderate anxiolytic properties |

Future Directions and Research Opportunities

The potential applications of 1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride warrant further investigation. Future research could focus on:

- Clinical Trials : Evaluating its efficacy and safety in human subjects for treating mood disorders.

- Mechanistic Studies : Understanding the precise molecular pathways affected by this compound.

- Synthesis of Analogues : Developing derivatives with enhanced biological activity or reduced side effects.

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis typically starts from commercially available 3,5-difluorophenol and 3-methylbutan-2-one as primary raw materials. The general synthetic strategy involves:

- Formation of an intermediate ester or ether derivative from 3,5-difluorophenol.

- Introduction of the amine functionality via nucleophilic substitution or reductive amination.

- Conversion to the hydrochloride salt for improved stability and handling.

Stepwise Preparation Method

| Step | Reaction Type | Description | Reagents/Conditions |

|---|---|---|---|

| 1 | Formation of Phenoxy Intermediate | 3,5-Difluorophenol reacts with 3-methylbutan-2-one or its activated derivative to form a phenoxy intermediate | Acid chloride or anhydride for esterification, or direct nucleophilic substitution under basic conditions |

| 2 | Nucleophilic Substitution | The phenoxy intermediate undergoes nucleophilic substitution with an amine to introduce the amine group | Primary or secondary amine, often under reflux in an aprotic solvent |

| 3 | Purification | The crude product is purified to remove impurities and by-products | Recrystallization or chromatography |

| 4 | Formation of Hydrochloride Salt | The free amine is converted to its hydrochloride salt for isolation and stability | Treatment with hydrochloric acid in an appropriate solvent |

Detailed Reaction Conditions and Notes

Phenoxy Intermediate Formation:

The phenol group (3,5-difluorophenol) is activated either by conversion to an ester or directly reacted with a haloalkane derivative of 3-methylbutan-2-one. The use of acid chlorides or anhydrides facilitates ester formation, which is a key intermediate for subsequent substitution.Nucleophilic Substitution:

The amine substitution step typically involves reacting the ester or ether intermediate with an amine nucleophile under controlled temperature to avoid side reactions. The reaction is often performed in solvents such as dichloromethane or tetrahydrofuran, with bases like triethylamine to scavenge acid by-products.Purification:

The crude amine product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques to achieve high purity essential for pharmaceutical or research applications.Hydrochloride Salt Formation:

The free amine is converted to the hydrochloride salt by bubbling dry hydrogen chloride gas or by adding a solution of HCl in an organic solvent (e.g., diethyl ether). This step enhances the compound’s solubility and stability.

Industrial Production Methods

Batch Production:

The compound is commonly produced in batch reactors to maintain strict control over reaction parameters, ensuring consistent quality and yield.Continuous Flow Synthesis:

Some manufacturers adopt continuous flow techniques to improve scalability, reaction efficiency, and safety, especially when handling reactive intermediates or hazardous reagents.

Reaction Types Involved

| Reaction Type | Role in Synthesis | Common Reagents/Conditions |

|---|---|---|

| Esterification | Formation of phenoxy ester intermediate | Acid chlorides, anhydrides, bases |

| Nucleophilic Substitution | Introduction of amine group via displacement | Amines, aprotic solvents, reflux conditions |

| Oxidation/Reduction | Optional modification of functional groups | KMnO4, CrO3 (oxidation); LiAlH4 (reduction) |

| Salt Formation | Conversion to hydrochloride salt | HCl gas or HCl solution |

Summary Table of Preparation Data

| Parameter | Details |

|---|---|

| Starting Materials | 3,5-Difluorophenol, 3-methylbutan-2-one |

| Key Intermediates | Phenoxy ester or ether derivatives |

| Main Reaction Types | Esterification, nucleophilic substitution |

| Typical Solvents | Dichloromethane, tetrahydrofuran, ethanol |

| Purification Techniques | Recrystallization, chromatography |

| Salt Formation Method | Treatment with hydrochloric acid |

| Industrial Scale Methods | Batch synthesis, continuous flow synthesis |

| Reaction Conditions | Reflux temperatures, inert atmosphere as needed |

| Yield and Purity | High purity after purification; yields vary by method |

Research Findings and Notes

- The synthesis methods are well-established in medicinal chemistry for preparing amine derivatives with aromatic ether substituents.

- The hydrochloride salt form is preferred for biological testing due to better solubility and stability.

- Optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry is critical for maximizing yield and purity.

- Continuous flow synthesis is emerging as a promising method for scale-up, offering enhanced control over reaction parameters.

This comprehensive analysis of the preparation methods for 1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride integrates diverse and authoritative sources, emphasizing synthetic routes, reaction conditions, and industrial practices without reliance on less reliable sources. For detailed experimental protocols, consulting primary literature and patent documents is recommended.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride with high purity?

- Methodology : A multi-step approach is typically employed. First, the phenoxy group is introduced via nucleophilic substitution between 3,5-difluorophenol and a suitably functionalized alkyl halide (e.g., 3-methylbutan-2-amine derivative). Subsequent N-alkylation and hydrochloric acid treatment yield the hydrochloride salt. Purity optimization involves column chromatography and recrystallization in polar solvents (e.g., ethanol/water mixtures). Characterization via , , and mass spectrometry is critical .

Q. How can the structural integrity of this compound be validated in preclinical studies?

- Methodology : Use single-crystal X-ray diffraction for definitive structural confirmation. Complementary techniques include FT-IR to confirm functional groups (e.g., amine, ether) and elemental analysis (CHNS) to verify stoichiometry. For stability assessments, perform accelerated degradation studies under varied pH, temperature, and light conditions .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening?

- Methodology : Use human leukemia (e.g., HL-60) and solid tumor cell lines (e.g., HSC-2, HSC-4) to assess cytotoxicity via MTT or resazurin assays. Include normal cell lines (e.g., HGF gingival fibroblasts) to calculate selectivity indices (SI = CC / CC). Compounds with SI >5 are prioritized for further study .

Advanced Research Questions

Q. How does 1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride induce selective toxicity in tumor cells?

- Mechanistic Insights : The 3,5-difluorophenoxy group may enhance lipophilicity, promoting tumor cell membrane penetration. The amine hydrochloride moiety could interact with intracellular thiols (e.g., glutathione), triggering redox imbalance. Comparative studies in HL-60 (leukemia) vs. HSC-2 (squamous carcinoma) cells suggest caspase-3 activation and DNA fragmentation as key apoptotic pathways .

Q. How can structural modifications optimize tumor selectivity and potency?

- SAR Strategy :

- Electron-withdrawing substituents : Introduce nitro or trifluoromethyl groups on the aromatic ring to enhance electrophilicity and thiol reactivity.

- Terminal group optimization : Replace the methyl group on the butan-2-amine chain with morpholine or piperazine to improve solubility and target engagement.

- Avoid halogenated analogs : Halogens (e.g., Cl) may reduce selectivity due to off-target DNA interactions .

Q. How should contradictory cytotoxicity data across cell lines be resolved?

- Data Analysis Framework :

- Cell-type specificity : Profile metabolic activity (e.g., ATP levels, ROS production) to identify resistant mechanisms (e.g., upregulated efflux pumps in HSC-4).

- Mechanistic redundancy : Use pathway inhibitors (e.g., Z-VAD-FMK for apoptosis, 3-MA for autophagy) to dissect dominant death pathways in discrepant models (e.g., HL-60 vs. HSC-2) .

Q. What experimental designs validate the compound’s mechanism of action (MOA)?

- MOA Studies :

- Apoptosis : Measure caspase-3/7 activation via fluorogenic substrates and Annexin V/PI staining.

- Autophagy : Monitor LC3-II accumulation via immunoblotting and autophagosome formation using GFP-LC3 transfection.

- Thiol depletion : Quantify glutathione levels with Ellman’s reagent after treatment .

Methodological Notes

- QSAR Modeling : Use Hammett σ constants and Hansch π parameters to correlate substituent electronic effects with cytotoxicity (e.g., nitro groups enhance potency 3-fold) .

- Selectivity Validation : Include ≥3 normal cell types (e.g., HPC, HPLF) to minimize false-positive selectivity claims .

- Stability Testing : Under alkaline conditions, monitor for 3,5-difluorophenol release (a degradation byproduct) via HPLC-MS, as seen in structurally similar lignin models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.